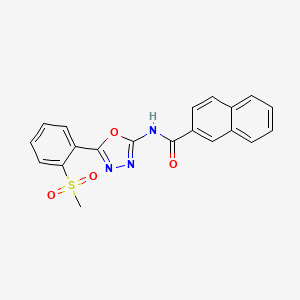

![molecular formula C19H15N3O4S B2376911 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole CAS No. 823829-50-1](/img/structure/B2376911.png)

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

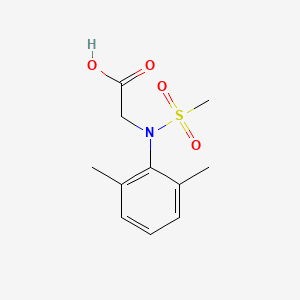

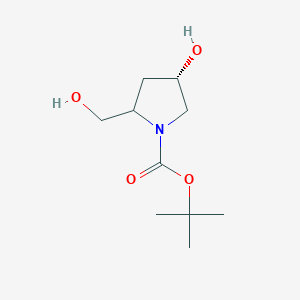

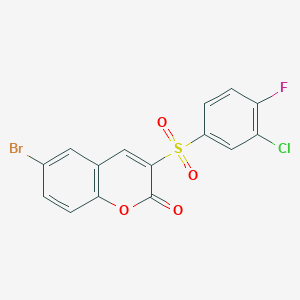

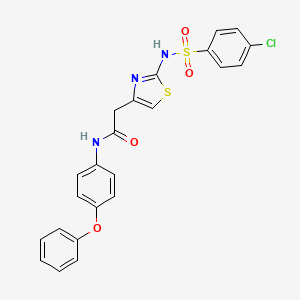

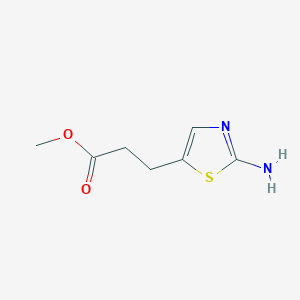

The compound is an oxazole, which is a type of heterocyclic aromatic organic compound. The oxazole ring is part of many pharmaceutical drugs and useful in organic synthesis . The compound also contains a furyl group, which is a functional group that consists of a furan ring minus a hydrogen atom . It also contains a phenylsulfonyl group, which is a type of organosulfur compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxazole ring, for example, is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the phenylsulfonyl group can generate sulfinate anions by oxidation of the corresponding thiolates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

- Extended Oxazoles Synthesis : The synthesis of extended oxazoles via reactions of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles demonstrates the versatility of the phenylsulfonyl group in synthetic chemistry. This approach highlights the reactivity of the α-sulfonyl anion with various electrophiles, leading to a wide range of products, underscoring the synthetic utility of such compounds in organic chemistry (Patil & Luzzio, 2016).

- Preparation of Disubstituted Oxazoles : The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a C-5 carbanion, reactive towards electrophiles, illustrating a method for synthesizing 2,5-disubstituted-1,3-oxazoles. This process facilitates access to cross-coupling reactions, emphasizing the chemical flexibility of the oxazole ring system (Williams & Fu, 2010).

Potential Therapeutic Applications

- Cytotoxicity and Antibacterial Properties : Research on the synthesis and evaluation of heterocyclic compounds containing oxazole rings with 4-(phenylsulfonyl)phenyl moieties has revealed their potential cytotoxic and antibacterial activities. These studies suggest that such compounds could be explored further for their therapeutic potential, especially in targeting cancer cells and bacterial infections (Apostol et al., 2019).

Antimicrobial Activity

- Sulfone-Linked Bis Heterocycles : The synthesis of novel sulfone-linked bis heterocycles and their subsequent evaluation for antimicrobial activity underscore the potential of sulfone moieties in enhancing the biological activity of heterocyclic compounds. This research provides insight into designing compounds with enhanced antimicrobial properties (Padmavathi et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)26-17(22-19)16-9-5-11-25-16/h1-12,21H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHMHIFEJIDEFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide](/img/structure/B2376835.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)

![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)

![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)